

## Selinexor Replication Study: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of Selinexor's performance with alternative treatments for Multiple Myeloma (MM) and Diffuse Large B-cell Lymphoma (DLBCL), supported by experimental data from pivotal clinical trials.

## **Selinexor: Mechanism of Action**

Selinexor is a first-in-class, oral Selective Inhibitor of Nuclear Export (SINE) compound.[1][2] It functions by binding to and inhibiting Exportin 1 (XPO1), a nuclear export protein.[1][3] In many cancers, XPO1 is overexpressed and facilitates the transport of tumor suppressor proteins (TSPs), such as p53, p21, and p27, from the nucleus to the cytoplasm, where they are rendered inactive.[1][4] By blocking XPO1, Selinexor forces the nuclear retention and accumulation of these TSPs, leading to the reactivation of their tumor-suppressing functions, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1][3]





Click to download full resolution via product page

Selinexor's mechanism of action.

## Clinical Trial Data: Selinexor in Multiple Myeloma

Selinexor has been evaluated in several key clinical trials for relapsed or refractory multiple myeloma (RRMM). The following tables summarize the efficacy and safety data from the pivotal STORM and BOSTON trials, comparing Selinexor-based regimens with standard care.

## **STORM Trial (NCT02336815)**

The Phase 2b STORM trial evaluated the combination of Selinexor and dexamethasone in patients with penta-refractory MM.



| Efficacy Endpoint                      | Selinexor + Dexamethasone (n=122) |
|----------------------------------------|-----------------------------------|
| Overall Response Rate (ORR)            | 26.2%[5]                          |
| Median Duration of Response (DoR)      | 4.4 months[6]                     |
| Median Progression-Free Survival (PFS) | 3.7 months[6]                     |
| Median Overall Survival (OS)           | 8.6 months[6]                     |

Key Adverse Events (Grade ≥3)

• Thrombocytopenia: 59%[5]

• Anemia: 44%[5]

• Hyponatremia: 22%[5]

• Nausea: 10%[5]

• Fatigue: 21%[5]

### **BOSTON Trial (NCT03110562)**

The Phase 3 BOSTON study compared once-weekly Selinexor, bortezomib, and dexamethasone (SVd) to twice-weekly bortezomib and dexamethasone (Vd) in patients with RRMM who had received one to three prior lines of therapy.

| Efficacy Endpoint                         | Selinexor + Bortezomib +<br>Dexamethasone (SVd)<br>(n=195) | Bortezomib +<br>Dexamethasone (Vd)<br>(n=207) |
|-------------------------------------------|------------------------------------------------------------|-----------------------------------------------|
| Overall Response Rate (ORR)               | 76.4%[3]                                                   | 62.3%[3]                                      |
| Median Progression-Free<br>Survival (PFS) | 13.93 months[3]                                            | 9.46 months[3]                                |

Key Adverse Events (Grade ≥3)



Thrombocytopenia: 40.5% (SVd) vs. 17.2% (Vd)

Nausea: 8.2% (SVd) vs. 0% (Vd)

• Fatigue: 11.3% (SVd) vs. 1.5% (Vd)

• Peripheral Neuropathy: 4.6% (SVd) vs. 7.4% (Vd)[7]

## Alternatives to Selinexor in Multiple Myeloma

A variety of agents with different mechanisms of action are used in the treatment of RRMM.

| Drug Class                         | Examples                                            | Mechanism of Action                                                                                                           |
|------------------------------------|-----------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Proteasome Inhibitors (PIs)        | Bortezomib (Velcade),<br>Carfilzomib (Kyprolis)     | Inhibit proteasomes, leading to a buildup of pro-apoptotic proteins in cancer cells.                                          |
| Immunomodulatory Drugs<br>(IMiDs)  | Lenalidomide (Revlimid),<br>Pomalidomide (Pomalyst) | Modulate the immune system to recognize and attack cancer cells.                                                              |
| Anti-CD38 Monoclonal<br>Antibodies | Daratumumab (Darzalex),<br>Isatuximab (Sarclisa)    | Target the CD38 protein on the surface of myeloma cells, leading to their destruction.                                        |
| Bispecific Antibodies              | Elranatamab (Elrexfio),<br>Teclistamab (Tecvayli)   | Bind to both a cancer cell and<br>an immune cell (T-cell),<br>bringing them together to<br>facilitate cancer cell killing.[8] |

# Selinexor in Diffuse Large B-cell Lymphoma (DLBCL)

Selinexor is also approved for the treatment of relapsed or refractory DLBCL.

### **SADAL Trial**

The efficacy of Selinexor in DLBCL was evaluated in the Phase 2b SADAL study.



| Efficacy Endpoint                 | Selinexor (n=134) |
|-----------------------------------|-------------------|
| Overall Response Rate (ORR)       | 28.3%             |
| Complete Response (CR) Rate       | 11.8%             |
| Median Duration of Response (DoR) | 9.3 months        |
| Median Overall Survival (OS)      | 9.1 months        |

## **Alternatives to Selinexor in DLBCL**

Several novel agents have emerged as treatment options for relapsed or refractory DLBCL.

| Drug                              | Drug Class                                   | Mechanism of Action                                                                             |
|-----------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------|
| Polatuzumab vedotin (Polivy)      | Antibody-drug conjugate                      | Targets CD79b on B-cells and delivers a potent cytotoxic agent.[9]                              |
| Tafasitamab (Monjuvi)             | Anti-CD19 monoclonal antibody                | Targets the CD19 protein on B-cells, leading to their destruction.[9][10]                       |
| Loncastuximab tesirine (Zynlonta) | Antibody-drug conjugate                      | Targets CD19 on B-cells and delivers a cytotoxic payload. [10][11]                              |
| CAR T-cell Therapy                | Axicabtagene ciloleucel,<br>Tisagenlecleucel | Genetically modified T-cells<br>that are engineered to<br>recognize and attack cancer<br>cells. |

## Experimental Protocols STORM Trial (NCT02336815) - A Phase 2b Study





Click to download full resolution via product page

### STORM Trial Experimental Workflow.

Inclusion Criteria: Patients with multiple myeloma who had received at least three prior lines of therapy, including an immunomodulatory drug (IMiD) and a proteasome inhibitor (PI), or were refractory to both an IMiD and a PI.[2]

Treatment: Patients received 80 mg of oral Selinexor twice weekly in combination with 20 mg of oral dexamethasone twice weekly.[12]

Primary Endpoint: The primary endpoint was the overall response rate (ORR).[12]

## BOSTON Trial (NCT03110562) - A Phase 3 Randomized Study





Click to download full resolution via product page

#### **BOSTON Trial Experimental Workflow.**

Inclusion Criteria: Adult patients with relapsed or refractory multiple myeloma who have received one to three prior anti-myeloma regimens.[13]

#### **Treatment Arms:**

- SVd Arm: 100 mg of oral Selinexor once weekly, 1.3 mg/m² of subcutaneous bortezomib once weekly, and 20 mg of oral dexamethasone twice weekly.[7]
- Vd Arm: 1.3 mg/m² of subcutaneous bortezomib twice weekly for the first eight 21-day cycles and then weekly, and 20 mg of oral dexamethasone four times weekly for the first eight cycles and then twice weekly.[7]



Primary Endpoint: The primary endpoint was progression-free survival (PFS).[7][14]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Selinexor? [synapse.patsnap.com]
- 2. Selinexor triplets for relapsed/refractory multiple myeloma—an alternative to IMiD-based therapy? [multiplemyelomahub.com]
- 3. Selinexor Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. investors.karyopharm.com [investors.karyopharm.com]
- 6. Oral Selinexor-Dexamethasone for Triple-Class Refractory Multiple Myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selinexor combined with bortezomib + dexamethasone: the BOSTON trial [multiplemyelomahub.com]
- 8. Xpovio (selinexor) vs Elrexfio (elranatamab-bcmm) | Everyone.org [everyone.org]
- 9. Treatment Options for Diffuse Large B-Cell Lymphoma (DLBCL) [healthline.com]
- 10. community.the-hospitalist.org [community.the-hospitalist.org]
- 11. patientpower.info [patientpower.info]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Once-per-week selinexor, bortezomib, and dexamethasone versus twice-per-week bortezomib and dexamethasone in patients with multiple myeloma (BOSTON): a randomised, open-label, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Selinexor Replication Study: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860395#compound-name-results-replicationstudy]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com